![molecular formula C25H19ClFNO3 B4699395 2-chloro-6-fluorobenzyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate](/img/structure/B4699395.png)
2-chloro-6-fluorobenzyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate
Overview
Description
2-chloro-6-fluorobenzyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In We will also list future directions for research on this compound.
Scientific Research Applications
2-chloro-6-fluorobenzyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate has been investigated for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for drug discovery. This compound has also shown promise in the development of fluorescent probes for imaging studies. In addition, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate involves the inhibition of specific enzymes. This compound has been found to inhibit the activity of certain kinases, which are involved in various cellular processes, including cell growth and division. By inhibiting these enzymes, this compound has the potential to interfere with the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-6-fluorobenzyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate have been studied extensively. This compound has been found to have inhibitory effects on certain enzymes, which can lead to changes in cellular processes. In addition, it has been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-6-fluorobenzyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate in laboratory experiments include its unique properties and potential applications in drug discovery and imaging studies. However, there are also limitations to its use, including its cost and potential toxicity.
Future Directions
There are several future directions for research on 2-chloro-6-fluorobenzyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Parkinson's and Huntington's. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO3/c26-20-12-7-13-21(27)19(20)16-30-23(29)15-14-22-28-24(17-8-3-1-4-9-17)25(31-22)18-10-5-2-6-11-18/h1-13H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYFOFLKFUHESW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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